Lipophilicity Comparison: Meta vs. Para Regioisomer (LogP)
The meta-substituted Cbz-(3-(aminomethyl)phenyl)methanol exhibits a lower calculated LogP (2.32) compared to its para-substituted regioisomer, Cbz-(4-(aminomethyl)phenyl)methanol (LogP ~2.61) [1]. This difference of approximately 0.29 log units indicates a measurable, albeit modest, reduction in lipophilicity for the meta isomer, which can influence reversed-phase HPLC retention times and solvent partitioning during purification .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 |
| Comparator Or Baseline | Cbz-(4-(aminomethyl)phenyl)methanol (para isomer): LogP ~2.6053 |
| Quantified Difference | Δ LogP ≈ -0.29 (meta less lipophilic) |
| Conditions | Calculated LogP values from Chemsrc and Chemscene databases using standard computational models. |
Why This Matters
A lower LogP for the meta isomer suggests different solubility and chromatographic behavior, which can guide solvent selection for purification and formulation, potentially reducing development time compared to using the para analog without empirical optimization.
- [1] Chemsrc. Benzyl [3-(hydroxymethyl)benzyl]carbamate (CAS 1342481-30-4): LogP 2.32. Benzyl [4-(hydroxymethyl)benzyl]carbamate (CAS 1020415-08-0): LogP ~2.6053. View Source
